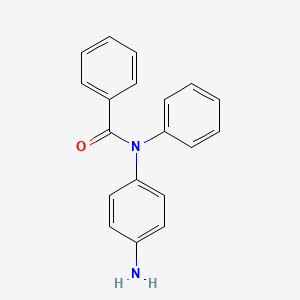

N-(4-Aminophenyl)-N-phenylbenzamid

Übersicht

Beschreibung

N-(4-Aminophenyl)-N-phenylbenzamide is a chemical compound that has been studied for its potential anticonvulsant effects. It is part of a series of benzamide derivatives that have been synthesized and evaluated for their ability to protect against seizures . The compound has also been the subject of molecular modeling and crystallographic studies to determine its structure and the conformation of its active and inactive forms .

Synthesis Analysis

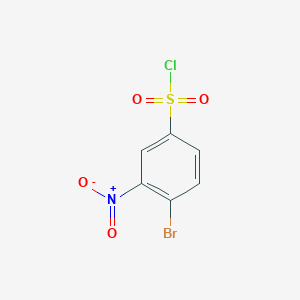

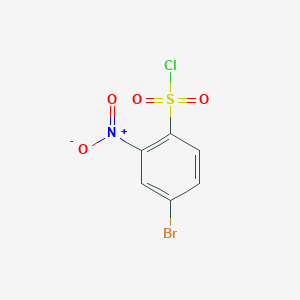

The synthesis of N-(4-Aminophenyl)-N-phenylbenzamide and its derivatives typically involves the acylation of amines followed by catalytic hydrogenation. For instance, the synthesis of related compounds has been achieved by reacting sulfonylaniline with nitrobenzoyl chloride, followed by hydrogenation to introduce the amine group . Additionally, palladium-catalyzed reactions have been used to construct related quinazolinones from o-aminobenzamides and benzyl alcohols, indicating the versatility of the synthetic methods for benzamide derivatives .

Molecular Structure Analysis

The molecular structure of N-(4-Aminophenyl)-N-phenylbenzamide has been elucidated using X-ray diffraction methods. The most active anticonvulsant compounds in this series adopt a consistent conformation that facilitates the formation of hydrogen bonds to the carbonyl oxygen atom, which is crucial for their activity . The crystal and molecular structures of related compounds have also been determined, providing insights into the conformational preferences of these molecules .

Chemical Reactions Analysis

The chemical reactivity of N-(4-Aminophenyl)-N-phenylbenzamide is influenced by the presence of the amide group and the amino group. These functional groups can participate in various chemical reactions, such as hydrogen bonding, which is significant for the anticonvulsant activity of these compounds . The introduction of N-phenyl substituents to aminostilbenes, a related class of compounds, has been shown to lead to a more planar ground-state geometry and affect the photochemical behavior of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(4-Aminophenyl)-N-phenylbenzamide derivatives are influenced by their molecular structure. For example, the introduction of hydroxy and methoxy groups can enhance memory-enhancing properties and acetylcholinesterase-inhibiting activity . The solubility and thermal stability of related aromatic polyimides, which share structural features with benzamides, have been studied, indicating that these materials have high thermal stability and solubility in organic solvents .

Wissenschaftliche Forschungsanwendungen

Arzneimittelforschung und pharmazeutische Chemie

N-(4-Aminophenyl)-N-phenylbenzamid und seine Analoga wurden auf ihre potenzielle Wirkung als Inhibitoren der DNA-Methyltransferase (DNMT) untersucht . DNMTs sind wichtige Enzyme, die an der epigenetischen Regulation beteiligt sind, und ihre Inhibition kann zur Reaktivierung stillgelegter Gene in Krebszellen führen. Die Struktur dieser Verbindung ermöglicht es ihr, mit den aktiven Zentren von DNMTs zu interagieren, was zur Entwicklung neuer Krebsmedikamente führen könnte.

Materialwissenschaft

Verbindungen mit ähnlichen Strukturen, die Thiophen- und Anilin-Einheiten enthalten, wurden auf ihre Verwendung in der Materialwissenschaft untersucht. Zum Beispiel wurden sie auf ihre potenzielle Anwendung in organischen Solarzellen untersucht, wo sie eine Rolle bei der Verbesserung der Effizienz und Stabilität dieser Geräte spielen könnten.

Optoelektronik

Arylaminonitrile, die strukturelle Ähnlichkeiten mit this compound aufweisen, wurden als potenzielle Emittermaterialien in organischen Leuchtdioden (OLEDs) untersucht. Ihre fluoreszierenden Eigenschaften, gute thermische Stabilität und ihre Fähigkeit zur Filmbildung machen sie für solche Anwendungen geeignet.

Wirkmechanismus

Target of Action

N-(4-aminophenyl)-N-phenylbenzamide is a potent inhibitor of DNA methyltransferase (DNMT) 1, 3A, and 3B . DNMTs are enzymes that catalyze the transfer of a methyl group to DNA and play a crucial role in the regulation of gene expression.

Mode of Action

The compound interacts with DNMTs, inhibiting their activity. This interaction results in a decrease in DNA methylation, a process that can silence gene expression. By inhibiting DNMTs, N-(4-aminophenyl)-N-phenylbenzamide can potentially reactivate silenced genes .

Biochemical Pathways

The primary biochemical pathway affected by N-(4-aminophenyl)-N-phenylbenzamide is DNA methylation. DNA methylation is a crucial process in cellular function, affecting processes such as X-chromosome inactivation, repression of transposable elements, and genomic imprinting .

Result of Action

The inhibition of DNMTs by N-(4-aminophenyl)-N-phenylbenzamide can lead to changes in gene expression. This can potentially have various effects at the molecular and cellular levels, depending on the specific genes that are reactivated .

Eigenschaften

IUPAC Name |

N-(4-aminophenyl)-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O/c20-16-11-13-18(14-12-16)21(17-9-5-2-6-10-17)19(22)15-7-3-1-4-8-15/h1-14H,20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAWGLPAQCQELSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73333-83-2 | |

| Record name | N-(4-aminophenyl)-N-phenylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

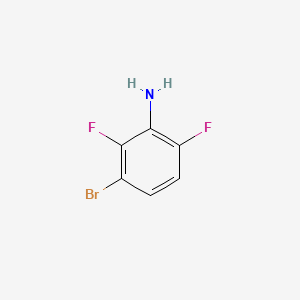

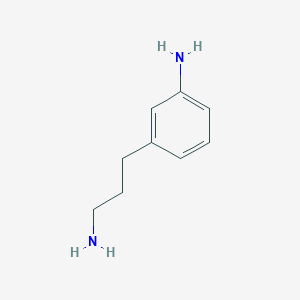

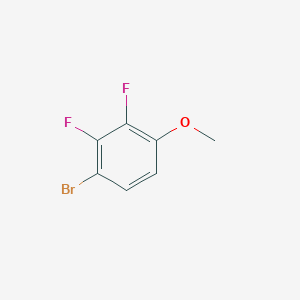

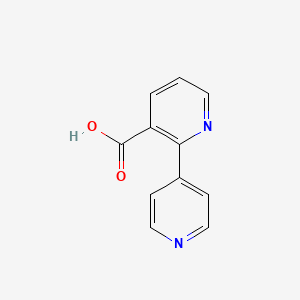

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

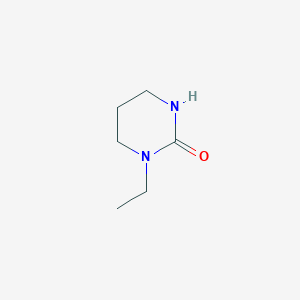

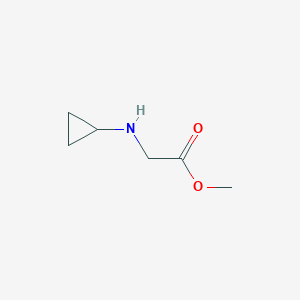

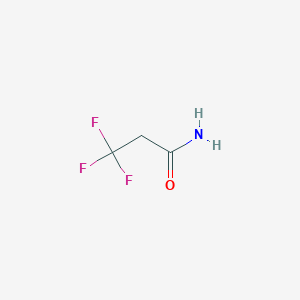

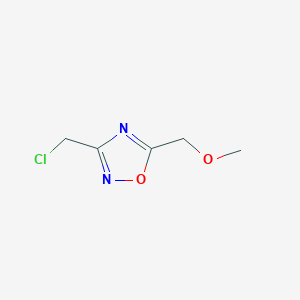

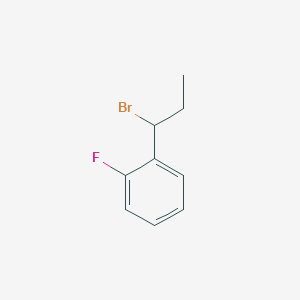

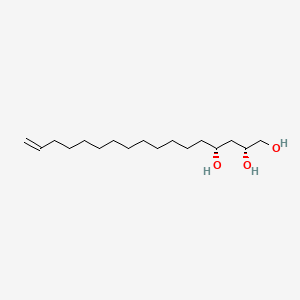

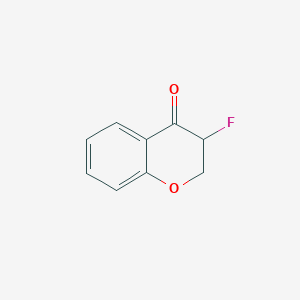

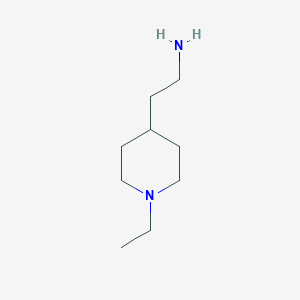

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.